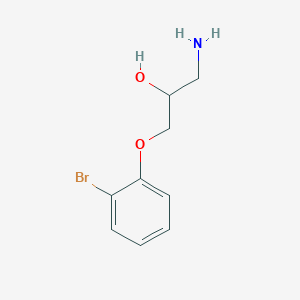

1-Amino-3-(2-bromophenoxy)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to 1-Amino-3-(2-bromophenoxy)propan-2-ol, has been achieved through two independent enzymatic strategies. These strategies involve the use of transaminases and lipases to resolve racemic mixtures of amines and prochiral ketones derived from 2-bromophenols or brominated pyridine derivatives. The biotransamination experiments yielded high selectivity for both (R)- and (S)-amine enantiomers, with enantiomeric excesses (ee) ranging from 91-99%. Additionally, kinetic resolutions using Candida antarctica lipase type B produced (S)-amines and (R)-amides with high selectivity and enantiomeric excesses up to 99% .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, has been characterized by X-ray diffraction analysis. These studies revealed various crystalline forms and space groups, with the molecules exhibiting different conformations and hydrogen-bonded arrangements in the crystal lattice. The generation of fingerprint plots derived from Hirshfeld surfaces enriched the structural studies, providing detailed insights into the intermolecular interactions .

Chemical Reactions Analysis

The research on aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane and 1-phenoxy-3-(propylsulfanyl)propane, which share a similar backbone to 1-Amino-3-(2-bromophenoxy)propan-2-ol, indicates that these compounds can be synthesized through condensation reactions with formaldehyde and secondary amines. The resulting products have been proven by various spectroscopic methods and have shown efficacy as antimicrobial additives and antiseptics against bacteria and fungi .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 1-Amino-3-(2-bromophenoxy)propan-2-ol are not directly reported in the provided papers, the synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers offer some context. These dendrimers, constructed from a similar amino alcohol, were found to be non-toxic in cytotoxicity studies, suggesting that related compounds might also exhibit favorable biological properties. The peripheral functional groups of these dendrimers can be varied, indicating the potential for diverse chemical reactivity and properties .

Aplicaciones Científicas De Investigación

Pharmacological Activities of Related Compounds

Phenolic acids like Chlorogenic Acid (CGA) have been noted for their diverse pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties, among others (Naveed et al., 2018). These findings underline the significance of research into phenolic and related compounds, which could extend to those similar to 1-Amino-3-(2-bromophenoxy)propan-2-ol in structure or function.

Biomedical Applications of Amino Acids

The review on highly branched polymers based on poly(amino acid)s for biomedical application highlights the potential of amino acids as building blocks for biocompatible, biodegradable materials in medical applications (Thompson & Scholz, 2021). This suggests a pathway for the application of complex amino acids in developing new medical materials or drugs, potentially including derivatives of 1-Amino-3-(2-bromophenoxy)propan-2-ol.

Advances in Chemical Synthesis

The synthesis and transformations of functionalized β-Amino acid derivatives through metathesis reactions, as discussed by Kiss et al., 2018, provide insight into the synthesis of cyclic β-amino acids and their derivatives for drug research (Kiss, Kardos, Vass, & Fülöp, 2018). This area of study could offer methodologies relevant to the synthesis and application of 1-Amino-3-(2-bromophenoxy)propan-2-ol in pharmaceuticals.

Propiedades

IUPAC Name |

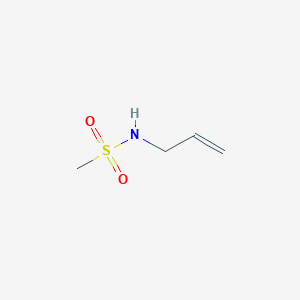

1-amino-3-(2-bromophenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHLRZQZSFTKEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(CN)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405788 |

Source

|

| Record name | 1-amino-3-(2-bromophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(2-bromophenoxy)propan-2-ol | |

CAS RN |

112169-37-6 |

Source

|

| Record name | 1-amino-3-(2-bromophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)